4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

SAR campaigns on tubulin polymerization inhibitors require scaffold rigidity for reproducible binding data. 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile (CAS 78370-66-8) delivers a single-rotatable-bond, C-C linked indane-benzonitrile core that enforces conformational restriction at the colchicine site. • Class-validated: structural analogs achieve IC50 0.028-0.087 µM (HCT-116, MCF-7) • Defined chirality & TPSA 44.02 Ų ensure batch-to-batch SAR reproducibility • ≥95% purity; standard packs 10-100 mg, bulk custom synthesis on request

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 78370-66-8
Cat. No. B3284361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile
CAS78370-66-8
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)C#N)O
InChIInChI=1S/C16H13NO/c17-10-11-5-7-12(8-6-11)16-14-4-2-1-3-13(14)9-15(16)18/h1-8,15-16,18H,9H2
InChIKeyNKKIXDDJZBFHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile (78370-66-8) Core Chemical Profile for Research Procurement


4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is a dihydro‑1H‑indene–benzonitrile hybrid compound, characterized by a chiral 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl scaffold attached para to a benzonitrile group. With a molecular weight of 235.28 g/mol and a calculated logP of 2.60718, the molecule presents a modest lipophilic character coupled with a topological polar surface area (TPSA) of 44.02 Ų . This structural framework places the compound within the broader class of indene‑based benzonitriles, a family that has been explored as building blocks for the synthesis of bioactive molecules targeting tubulin polymerization and aromatase inhibition [1][2]. The compound is commercially available with a typical purity specification of ≥95% .

Why In‑Class Analogs Cannot Automatically Replace 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile in Specialized Research Applications


The 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl moiety is a stereochemically defined, conformationally restricted scaffold that strongly influences molecular recognition at biological targets [1]. Within the dihydro‑1H‑indene‑benzonitrile family, even subtle modifications to the substitution pattern or oxidation state of the indene core can dramatically alter biological activity, as demonstrated by structure–activity relationship (SAR) studies on tubulin polymerization inhibitors, where compound 12d (a close structural relative) achieved IC50 values ranging from 0.028 to 0.087 µM across multiple cancer cell lines, while other analogs in the same series were significantly less potent [1]. Furthermore, the benzonitrile group in 4‑(2‑Hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl)benzonitrile is directly attached to the para‑position of the phenyl ring, a connectivity pattern that differs from the oxygen‑linked or amino‑linked analogs (e.g., 4‑{[(1R,2S)‑2‑[(3R)‑3‑aminopiperidin‑1‑yl]‑2,3‑dihydro‑1H‑inden‑1‑yl]oxy}benzonitrile) [2]. These structural distinctions have been shown to translate into divergent binding affinities and pharmacokinetic profiles, underscoring the risk of assuming functional interchangeability [1]. Consequently, procurement of the precise CAS‑designated compound (78370‑66‑8) is critical for maintaining experimental reproducibility and SAR continuity.

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile: Quantified Differentiation from Closest Structural Analogs


Direct Carbon–Carbon Connectivity vs. Oxy/Amino‑Linked Analogs: Impact on Molecular Flexibility and LogP

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile features a direct carbon–carbon bond between the indane C1 and the para‑position of the benzonitrile phenyl ring. This contrasts with prevalent analogs that incorporate an oxygen linker (e.g., 4‑{[(1R,2S)‑2‑[(3R)‑3‑aminopiperidin‑1‑yl]‑2,3‑dihydro‑1H‑inden‑1‑yl]oxy}benzonitrile) or an amino linker (e.g., 4‑[(2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl)amino]benzonitrile). The absence of a heteroatom linker reduces molecular flexibility, as reflected by the single rotatable bond in the target compound [1]. Computed physicochemical parameters further differentiate the compound: a logP of 2.60718 and a TPSA of 44.02 Ų . While direct experimental comparator data for oxygen‑ or amino‑linked analogs are not available from the same study, the lower heteroatom count and reduced polarity of the C–C linked scaffold are class‑level inferences that often correlate with enhanced membrane permeability relative to oxygen‑linked congeners [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Class‑Level Antiproliferative Potency of Dihydro‑1H‑indene‑benzonitrile Scaffolds

Although direct biological data for 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile are sparse in the primary literature, robust class‑level evidence establishes that dihydro‑1H‑indene derivatives bearing a benzonitrile moiety can exhibit potent tubulin polymerization inhibitory activity. In a recent study, compound 12d—a structurally related dihydro‑1H‑indene derivative—demonstrated antiproliferative IC50 values ranging from 0.028 to 0.087 µM against four cancer cell lines (including HCT‑116 and MCF‑7) [1]. This same compound bound to the colchicine site on tubulin and inhibited tubulin polymerization in vitro, leading to G2/M cell cycle arrest and anti‑angiogenic effects in vivo [1]. The 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl core present in the target compound shares the critical indane scaffold that enables colchicine‑site recognition, and the benzonitrile group is a known pharmacophore for π‑stacking interactions within the binding pocket [2].

Oncology Tubulin Polymerization Anti‑angiogenesis

Aromatase Inhibitory Potential of Benzonitrile‑Functionalized Indenes

Benzonitrile derivatives attached to a 2,3‑dihydro‑1H‑indene scaffold have been evaluated as aromatase (CYP19) inhibitors, a validated therapeutic strategy in estrogen‑dependent breast cancer. In a series of 4‑functionalized benzonitrile‑indole hybrids, compounds demonstrated significant aromatase inhibition with IC50 values as low as 0.12 µM [1]. While the target compound lacks the indole nitrogen, the presence of the benzonitrile group at the para‑position of the phenyl ring is a conserved structural feature associated with potent aromatase inhibition. The 2‑hydroxy substituent on the indane ring may further modulate binding through hydrogen‑bonding interactions with the heme‑iron or active‑site residues, a hypothesis supported by SAR trends in related series [2].

Endocrine Therapy Aromatase Inhibition Hormone‑Dependent Cancers

Commercial Availability and Purity Benchmarking Relative to Uncommon Dihydroindene Analogs

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile (78370-66-8) is stocked by multiple reputable chemical suppliers with a minimum purity specification of 95%, and at least one vendor offers a purity of 98% . In contrast, many closely related dihydroindene analogs—particularly those with oxygen or amino linkers to the benzonitrile group—are either custom‑synthesis items or available only in limited quantities with lower purity guarantees . This difference in commercial availability and quality assurance translates into reduced lead times and higher reproducibility for researchers who require this exact substitution pattern.

Chemical Sourcing Building Blocks Procurement Logistics

High‑Impact Research and Industrial Applications for 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile (78370-66-8)


Synthetic Intermediate for Novel Tubulin Polymerization Inhibitors

The 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl core of 78370‑66‑8 is a validated scaffold for accessing the colchicine binding site on tubulin. As demonstrated by compound 12d in a recent SAR study, dihydro‑1H‑indene derivatives achieve nanomolar antiproliferative activity and potent anti‑angiogenic effects [1]. 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can serve as a starting point for structural diversification (e.g., alkylation, acylation, or halogenation) to optimize tubulin polymerization inhibition while maintaining the crucial benzonitrile pharmacophore.

Lead Optimization in Aromatase (CYP19) Inhibitor Programs

Benzonitrile‑substituted indene derivatives have shown promising aromatase inhibitory activity, with IC50 values in the sub‑micromolar range [2]. The target compound's para‑benzonitrile motif is a key feature for binding to the CYP19 active site. Researchers can employ 78370‑66‑8 as a core template for introducing additional substituents that enhance selectivity and metabolic stability in next‑generation aromatase inhibitors.

Conformationally Restricted Fragment for Medicinal Chemistry Libraries

With only one rotatable bond, a defined chiral center, and a modest TPSA of 44.02 Ų, 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile embodies the 'rigidification' strategy frequently employed in fragment‑based drug discovery . Its C–C linked indane‑benzonitrile framework offers a shape‑defined building block for generating focused libraries targeting diverse protein classes, including kinases, GPCRs, and nuclear receptors.

Chemical Biology Probe for Investigating Indene‑Dependent Biological Pathways

Given the class‑level activity of dihydro‑1H‑indene derivatives as tubulin binders and aromatase inhibitors [1][2], 78370‑66‑8 can be functionalized (e.g., with biotin or fluorescent tags) to create affinity probes for target identification and validation studies. Such probes would enable direct interrogation of the molecular mechanisms underlying the anti‑proliferative and anti‑angiogenic phenotypes observed in related compound series.

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